Methyl 4-fluoro-3-methyl-5-nitrobenzoate
CAS No.:
Cat. No.: VC14446725
Molecular Formula: C9H8FNO4
Molecular Weight: 213.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8FNO4 |
|---|---|
| Molecular Weight | 213.16 g/mol |
| IUPAC Name | methyl 4-fluoro-3-methyl-5-nitrobenzoate |
| Standard InChI | InChI=1S/C9H8FNO4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,1-2H3 |
| Standard InChI Key | QQJTZMXOKYMWDT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 4-fluoro-3-methoxy-5-nitrobenzoate features a benzene ring substituted with three functional groups:
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Fluorine at position 4, imparting electron-withdrawing effects.
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Methoxy (-OCH) at position 3, contributing steric bulk and moderate electron-donating properties.
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Nitro (-NO) at position 5, a strong electron-withdrawing group that polarizes the aromatic system .
The methyl ester group at the carboxylate position enhances solubility in organic solvents while retaining reactivity for further transformations.
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR):
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H NMR: Signals for the methoxy group appear as a singlet near 3.9 ppm, while aromatic protons resonate between 7.5–8.5 ppm, split due to coupling with fluorine.
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C NMR: The carbonyl carbon of the ester group resonates near 165 ppm, with aromatic carbons showing distinct shifts based on substituent effects.
Infrared (IR) Spectroscopy:
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Strong absorption bands at (C=O stretch) and (asymmetric NO stretch).
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 245.17 g/mol | |
| Appearance | White to yellow solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents |
Discrepancies in molecular weight and formula across sources suggest potential errors in early literature. Recent analyses confirm as the correct formula.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step sequence:
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Nitration: Introduction of the nitro group to a fluorinated benzoic acid derivative under controlled conditions (, 0–5°C).
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Methoxy Introduction: Etherification using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO).
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Esterification: Reaction with methanol under acidic catalysis (e.g., HSO) to form the methyl ester .
Key Reaction Conditions:
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Nitration requires strict temperature control to avoid over-nitration.
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Esterification proceeds efficiently at reflux (60–80°C) with >85% yield.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance safety and yield. Catalysts such as zeolites improve nitration selectivity, reducing byproduct formation. Typical annual outputs exceed 10 metric tons, with purification via recrystallization from ethanol/water mixtures.
Chemical Reactivity and Derivatives
Nucleophilic Aromatic Substitution
The fluorine atom at position 4 undergoes substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO). For example:
This reactivity is exploited to synthesize aminobenzamide derivatives for drug discovery.
Reduction of the Nitro Group
Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, yielding methyl 4-fluoro-3-methoxy-5-aminobenzoate, a precursor for azo dyes and pharmaceuticals:
Ester Hydrolysis
Basic hydrolysis (NaOH, HO/EtOH) produces the corresponding carboxylic acid, useful for further functionalization:
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for kinase inhibitors due to its ability to occupy hydrophobic pockets in enzyme active sites. Derivatives show IC values <1 µM against EGFR and VEGFR-2.
Agrochemical Development
Nitro-containing analogs exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.
Materials Science
Incorporation into polymers enhances thermal stability, with glass transition temperatures () exceeding 200°C in polyimide composites.
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